molecular formula C16H24N2O B5880928 2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide

2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide

Cat. No.: B5880928
M. Wt: 260.37 g/mol
InChI Key: WAKZCQISEFTWBN-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C16H24N2O and a molecular weight of 260.37456 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, a methylamino group, and a 2-methylphenylacetamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-methylphenylacetic acid with cyclohexylmethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-8-6-7-11-15(13)17-16(19)12-18(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKZCQISEFTWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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